2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide
CAS No.: 1630096-74-0
Cat. No.: VC2878183
Molecular Formula: C10H13BrN2O
Molecular Weight: 257.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1630096-74-0 |
|---|---|
| Molecular Formula | C10H13BrN2O |
| Molecular Weight | 257.13 g/mol |
| IUPAC Name | 2-[(4-methoxyphenyl)methylamino]acetonitrile;hydrobromide |
| Standard InChI | InChI=1S/C10H12N2O.BrH/c1-13-10-4-2-9(3-5-10)8-12-7-6-11;/h2-5,12H,7-8H2,1H3;1H |
| Standard InChI Key | DYJYKJLWFWFRDA-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNCC#N.Br |
| Canonical SMILES | COC1=CC=C(C=C1)CNCC#N.Br |
Introduction
Chemical Identity and Physical Properties
2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide belongs to the class of amino acetonitriles, a group of compounds known for their diverse pharmacological properties. This compound features a distinct chemical structure that includes a methoxy group attached to a phenyl ring, an amino group, and an acetonitrile moiety, with hydrobromide as the salt form.
The chemical identity of this compound is characterized by the following properties:
Basic Chemical Information
The compound is officially registered with specific chemical identifiers that facilitate its tracking and study in scientific literature:
| Property | Value |
|---|---|
| CAS Number | 1630096-74-0 |
| Molecular Formula | C₁₀H₁₃BrN₂O |
| Molecular Weight | 257.13 g/mol |
The molecular structure consists of a 4-methoxyphenyl group connected to a methylamino acetonitrile unit, with hydrobromide as the counterion. This structure provides the compound with its characteristic chemical and biological properties that make it relevant for medicinal chemistry applications.
Structural Features
The structural composition of 2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide includes several key functional groups that contribute to its chemical behavior:
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A methoxy group (-OCH₃) attached to the para position of the phenyl ring
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A secondary amine (R₂NH) connecting the benzyl group to the acetonitrile unit
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A nitrile group (-C≡N) providing a site for potential biological interactions
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A hydrobromide salt formation that enhances solubility in polar solvents
These structural elements work collectively to influence the compound's reactivity, solubility, and biological activity profiles. The methoxy group, in particular, contributes to the compound's lipophilicity and potential for membrane permeability, which are crucial factors in drug development.
Synthesis Methodologies
The preparation of 2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide involves specific synthetic routes designed to achieve high purity and yield. Various approaches have been documented in the literature, with certain methods proving more efficient than others.
General Synthetic Approach
The synthesis of 2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide primarily involves the reaction of appropriate precursors, specifically 4-methoxybenzylamine and acetonitrile derivatives. The general synthetic route can be outlined as follows:
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Preparation of the 4-methoxybenzylamine starting material
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Reaction with an acetonitrile derivative containing a suitable leaving group
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Formation of the secondary amine linkage
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Conversion to the hydrobromide salt form for stability and enhanced solubility
Reaction Conditions
The optimal synthesis conditions typically require:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Ethanol or methanol |
| Temperature | Reflux conditions |
| Reaction Time | Variable (depends on specific protocol) |
| Purification | Recrystallization or column chromatography |
Special attention must be paid to the reaction conditions to ensure high yields and purity. The use of controlled temperature and appropriate solvents is crucial for the success of the synthesis. In some related nitrile compound syntheses, microwave irradiation has been employed to enhance reaction rates and improve yields, as evidenced in the synthesis of related compounds .
Comparison with Related Synthetic Methods
The synthesis of 2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide shares similarities with the preparation of related amino acetonitrile compounds. For instance, the synthesis of 2-amino-2-(4-methoxyphenyl)acetonitrile hydrochloride (CAS: 5537-50-8) utilizes comparable chemical approaches . The key difference lies in the positioning of functional groups and the nature of the linkage between the aromatic moiety and the nitrile-containing portion.
In comparable reactions for similar compounds, yields ranging from 50-70% have been reported, indicating the relative efficiency of these synthetic methods . The specific yield for 2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide would depend on the exact reaction conditions and purification methods employed.
Structural Relationship to Similar Compounds
Understanding the structural similarities and differences between 2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide and related compounds provides valuable insights into its potential properties and applications.
Comparison with Related Compounds
Several structurally similar compounds have been documented in chemical databases and literature:
These structural variations significantly influence chemical reactivity, binding affinity, and biological activity. The positioning of the methoxy group, amino functionality, and nitrile moiety determines the three-dimensional conformation of the molecule, which in turn affects its interaction with biological targets .
| Research Application | Potential Role |
|---|---|
| Building Block Chemistry | Synthesis of more complex molecules with enhanced biological activity |
| Structure-Activity Studies | Examination of how structural modifications affect biological responses |
| Pharmacophore Development | Identification of essential structural features needed for specific biological activities |
| Chemical Probe Development | Creation of tools to study biological pathways and mechanisms |
The compound's ability to participate in various chemical reactions, particularly through its amine and nitrile functionalities, makes it a versatile starting point for chemical modifications aimed at enhancing specific biological properties.
Chemical Reactivity and Interactions
The functional groups present in 2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide confer specific reactive properties that are significant in both synthesis and potential biological interactions.
Key Reactive Centers
The compound contains several chemically reactive sites:
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The secondary amine group, which can participate in nucleophilic substitution reactions
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The nitrile functionality, which can undergo various transformations including hydrolysis, reduction, and addition reactions
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The methoxy-substituted aromatic ring, which may engage in electrophilic aromatic substitution reactions
These reactive centers provide multiple opportunities for chemical modification, enabling the compound to serve as a versatile intermediate in the synthesis of more complex structures.
Analytical Characterization
Proper identification and characterization of 2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide require specific analytical techniques and methods.
Spectroscopic Properties
While specific spectroscopic data for 2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide is limited in the available search results, related compounds provide insights into expected spectroscopic properties:
| Analytical Technique | Expected Features |
|---|---|
| ¹H NMR | Signals for aromatic protons (δ ~7.0-7.5 ppm), methoxy protons (δ ~3.8 ppm), methylene protons, and NH proton |
| ¹³C NMR | Signals for aromatic carbons, methoxy carbon, nitrile carbon (δ ~120 ppm), and methylene carbons |
| IR Spectroscopy | Characteristic bands for C≡N stretch (~2200 cm⁻¹), C-O stretch, N-H stretch, and aromatic C=C stretches |
| Mass Spectrometry | Molecular ion peak corresponding to C₁₀H₁₃N₂O⁺ and characteristic fragmentation patterns |
Similar compounds like those described in the search results typically show characteristic NMR patterns, with aromatic signals in the region of δ 7.1-7.3 ppm and methoxy signals around δ 3.8 ppm .
Chromatographic Behavior
For purification and analysis, chromatographic methods are commonly employed:
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Thin Layer Chromatography (TLC) with appropriate solvent systems for monitoring reaction progress
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Column chromatography using silica gel with solvent gradients for purification
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High-Performance Liquid Chromatography (HPLC) for analytical assessment of purity
Based on related compounds, 2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide would likely exhibit moderate polarity, with TLC Rf values in the range of 0.3-0.4 when using ethyl acetate/pentane mixtures as the mobile phase .
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